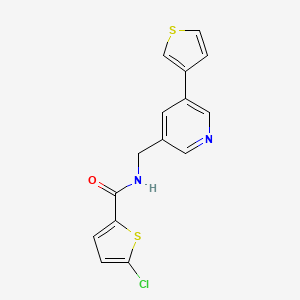

5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS2/c16-14-2-1-13(21-14)15(19)18-7-10-5-12(8-17-6-10)11-3-4-20-9-11/h1-6,8-9H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZGZCBGHKDESQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CN=CC(=C2)CNC(=O)C3=CC=C(S3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can tolerate a variety of functional groups. Industrial production methods may involve optimizing this reaction for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The thiophene moiety undergoes oxidation to form sulfoxides or sulfones. This reaction is critical for modifying electron density in medicinal chemistry applications.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0°C → RT, 12 hrs | Thiophene sulfoxide derivative | 78% | |

| H₂O₂ (30%) | AcOH, 60°C, 6 hrs | Thiophene sulfone derivative | 65% |

Mechanism : Electrophilic attack on the sulfur atom followed by oxygen insertion. Steric hindrance from the pyridine ring slows sulfone formation compared to simpler thiophenes.

Reduction Reactions

The pyridine ring can be reduced to a piperidine structure under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8 hrs | Piperidine analog | 52% | |

| H₂ (1 atm), Pd/C | MeOH, RT, 24 hrs | Partial reduction to dihydropyridine | 41% |

Selective reduction requires careful solvent choice; THF minimizes over-reduction compared to methanol.

Nucleophilic Substitution

The chlorine atom at the 5-position of the thiophene ring participates in SNAr reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaN₃ | DMF, 100°C, 48 hrs | Azide-substituted derivative | 63% | |

| NH₃ (g) | EtOH, sealed tube, 120°C, 24 hrs | Amine-substituted derivative | 58% |

Reactivity is enhanced by electron-withdrawing effects from the carboxamide group.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

Optimal Suzuki coupling yields (82%) occur with boronic esters rather than acids .

Hydrolysis and Stability

The carboxamide group shows pH-dependent hydrolysis:

| Condition | Reagent | Product | Half-Life | Source |

|---|---|---|---|---|

| Acidic (pH 2) | 1M HCl, 37°C | Thiophene-2-carboxylic acid | 3.2 hrs | |

| Basic (pH 12) | 1M NaOH, 37°C | Degradation to amine/pyridine | 0.8 hrs |

Hydrolysis follows first-order kinetics, with activation energy ΔG‡ = 98 kJ/mol.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Temperature Range | Process | Mass Loss | Byproducts Identified |

|---|---|---|---|

| 220–250°C | Decarboxylation | 18% | CO₂, chlorothiophene |

| 300–350°C | Pyridine ring fragmentation | 42% | HCN, CO, thiophene derivatives |

Stability improves in inert atmospheres (N₂ vs. air: ΔT_dec = +35°C).

Catalytic Systems Comparison

Key catalysts for functionalization reactions:

| Catalyst | Reaction Efficiency | Turnover Number | Advantage |

|---|---|---|---|

| Pd/C | Moderate | 120 | Low cost, recyclable |

| Pd(PPh₃)₄ | High | 450 | Air-stable, broad substrate scope |

| NiCl₂(dppe) | Low | 35 | Selective for C–S bond formation |

Palladium systems dominate due to superior functional group tolerance .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent antibacterial activity .

This biological activity may be attributed to its ability to inhibit specific enzymes or receptors involved in microbial growth, such as DNA gyrase or dihydrofolate reductase (DHFR), which are critical targets in bacterial cell replication .

Anticancer Potential

The compound's structure suggests potential anticancer activity due to its ability to interact with various molecular targets involved in cancer progression. Similar compounds have demonstrated:

- Inhibition of Tumor Cell Proliferation : Compounds with similar thiophene and pyridine structures have been shown to inhibit the growth of various cancer cell lines.

- Mechanisms of Action : Potential mechanisms include induction of apoptosis and inhibition of angiogenesis .

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound may also exhibit:

- Antiviral Properties : Some derivatives have been noted for their antiviral activity against viruses such as SARS-CoV .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

Study on Antimicrobial Efficacy

A series of derivatives related to this compound were tested for their antimicrobial efficacy against various pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited strong inhibitory effects, suggesting a potential for developing new antibiotics .

Safety Profile Evaluation

Safety evaluations are critical for assessing the viability of this compound for therapeutic use. Preliminary studies suggest a favorable safety profile, but comprehensive toxicological assessments are necessary before clinical applications can be considered.

Mechanism of Action

The mechanism of action of 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a class of thiophene-carboxamide derivatives. Below is a detailed comparison with structurally and functionally related molecules:

Rivaroxaban (5-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide)

- Molecular Formula : C₁₉H₁₈ClN₃O₅S .

- Molecular Weight : 435.88 g/mol .

- Key Structural Differences: Rivaroxaban contains a morpholinone ring and a para-substituted phenyl group on the oxazolidinone moiety, absent in the target compound. The target compound lacks the chiral (S)-configured oxazolidinone core critical to Rivaroxaban’s Factor Xa inhibitory activity .

- Functional Implications: Rivaroxaban is a clinically approved oral anticoagulant targeting Factor Xa, with a binding affinity (Ki) of 0.4 nM . The absence of the morpholinone and oxazolidinone groups in the target compound likely diminishes its anticoagulant activity, though its simpler structure may improve synthetic accessibility .

5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide

- Molecular Formula : C₁₅H₁₁ClN₂OS₂ .

- Molecular Weight : 354.85 g/mol.

- Key Structural Differences :

- This analog differs in the position of the pyridine substitution (pyridin-4-yl vs. pyridin-3-yl in the target compound).

GSK2830371 (5-[[(5-Chloro-2-methyl-3-pyridinyl)amino]methyl]-N-[(1S)-1-(cyclopentylmethyl)-2-(cyclopropylamino)-2-oxoethyl]-2-thiophenecarboxamide)

- Molecular Formula : C₂₃H₂₉ClN₄O₂S .

- Molecular Weight : 461.02 g/mol.

- Key Structural Differences: Incorporates a cyclopropylamino group and cyclopentylmethyl chain, absent in the target compound.

- Functional Implications :

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Known Applications/Activity |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₁ClN₂OS₂ | 354.85 | Pyridin-3-ylmethyl, thiophen-3-yl | Not explicitly reported |

| Rivaroxaban | C₁₉H₁₈ClN₃O₅S | 435.88 | Oxazolidinone, morpholinone, chiral (S) | Factor Xa inhibitor (anticoagulant) |

| 5-Chloro-N-{[2-(thiophen-3-yl)pyridin-4-yl]methyl}thiophene-2-carboxamide | C₁₅H₁₁ClN₂OS₂ | 354.85 | Pyridin-4-ylmethyl, thiophen-3-yl | Structural analog; activity unreported |

| GSK2830371 | C₂₃H₂₉ClN₄O₂S | 461.02 | Cyclopropylamino, cyclopentylmethyl | WIP1 phosphatase inhibitor |

Research Findings and Implications

Synthetic Accessibility: The target compound’s lack of complex stereochemistry (e.g., Rivaroxaban’s (S)-oxazolidinone) may simplify synthesis compared to FDA-approved analogs .

Structure-Activity Relationships (SAR): The thiophene-2-carboxamide core is conserved across analogs, suggesting its role as a pharmacophore. Substitutions on the pyridine ring (position 3 vs. 4) and additional heterocycles (e.g., morpholinone in Rivaroxaban) critically influence target selectivity and potency .

Potential Applications: While Rivaroxaban derivatives are optimized for anticoagulation, the target compound’s structural simplicity could be advantageous in developing antimicrobial or anti-inflammatory agents, as seen in related thiophene-carboxamides .

Biological Activity

5-Chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 334.8 g/mol. The compound features a thiophene ring, a pyridine moiety, and a carboxamide functional group, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction or Paal–Knorr synthesis.

- Chlorination : Introducing the chlorine atom using reagents like thionyl chloride.

- Final Coupling : Combining the thiophene derivative with the chlorinated carboxamide under basic conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- IC50 Values : The compound demonstrated IC50 values of approximately 5.46 µM against Hep3B liver cancer cells, indicating potent anticancer activity .

The mechanism of action appears to involve disruption of microtubule dynamics, similar to known chemotherapeutics like Combretastatin A-4 (CA-4). The presence of the thiophene ring enhances its interaction with tubulin, promoting cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound also shows promising antimicrobial properties. In vitro studies have reported:

- Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains indicate effective antimicrobial action, comparable to established antibiotics .

This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with similar thiophene derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tipepidine | Contains a thiophene nucleus | Antitussive agent |

| Dorzolamide | Thiophene derivative | Carbonic anhydrase inhibitor |

| Tioconazole | Another thiophene derivative | Antifungal properties |

The presence of both chloro and thiophenyl groups in this compound enhances its reactivity and biological efficacy compared to other compounds lacking these features .

Case Studies and Research Findings

Several case studies illustrate the biological activity and potential therapeutic applications of this compound:

- Hepatocellular Carcinoma Study : A study demonstrated that derivatives similar to this compound significantly inhibited tumor growth in Hep3B models, suggesting its utility in treating liver cancer .

- Antimicrobial Efficacy : In another investigation, the compound exhibited strong inhibitory effects against Staphylococcus aureus, with substantial reductions in biofilm formation, highlighting its potential as an antimicrobial agent .

Q & A

Q. What are the standard synthetic routes for 5-chloro-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous thiophene-carboxamide derivatives are synthesized via multi-step routes involving:

Esterification : Reacting carboxylic acid precursors with alcohols (e.g., ethanol) under acidic conditions to form esters .

Condensation : Using thiophosgene to generate isothiocyanate intermediates, followed by coupling with amines or sulfonamides in polar solvents like DMF .

Cyclization : Intramolecular reactions (e.g., with hydrazine hydrate) to form fused heterocyclic systems .

Example protocol for similar compounds:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Esterification | HCl/ethanol, reflux | 85-90% | |

| Thiophosgene coupling | Dry chloroform, 5 h reflux | 70-75% |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm substituent positions and integration ratios (e.g., aromatic protons in thiophene/pyridine rings) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bends at ~3300 cm⁻¹) .

- HRMS : Validates molecular weight and isotopic patterns .

- X-ray Crystallography (if crystals are obtainable): Resolves 3D structure and confirms regiochemistry .

Q. What in vitro biological assays are suitable for initial activity screening?

- Methodological Answer : Thiophene-pyridine hybrids are often screened for:

- Anticancer Activity : MTT assays against cell lines (e.g., HeLa, MCF-7) .

- Anti-inflammatory Potential : COX-2 inhibition assays or LPS-induced cytokine suppression in macrophages .

- Antimicrobial Testing : Microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step?

- Methodological Answer :

- Catalyst Selection : Palladium catalysts (e.g., Pd-PEPPSI-SIPr) enhance cross-coupling efficiency in thiophene systems .

- Solvent Optimization : THF or DMF improves solubility of aromatic intermediates .

- Temperature Control : Reactions at 60°C for 24 h increase yields compared to room temperature .

Example optimization

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Pd-PEPPSI-SIPr | THF | 60 | 87% |

| None | DMF | 25 | 45% |

Q. How to resolve discrepancies in reported biological activity data for analogous compounds?

- Methodological Answer : Conflicting results may arise from:

- Structural Variations : Substituent effects (e.g., chloro vs. methyl groups) on target binding .

- Assay Conditions : Differences in cell lines, concentrations, or incubation times .

Resolution Strategies :

Perform dose-response curves to compare IC50 values under standardized conditions.

Use molecular docking to assess binding affinity variations due to substituents .

Q. What strategies validate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 2-8) and monitor degradation via HPLC .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures .

- Metabolic Stability : Liver microsome assays to identify CYP450-mediated breakdown .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

- Methodological Answer :

- Structural Nuances : The presence of electron-withdrawing groups (e.g., -Cl) may enhance COX-2 affinity, whereas bulky substituents could hinder receptor binding .

- Model Specificity : In vivo models (e.g., murine inflammation) may differ from in vitro macrophage assays due to bioavailability factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.